molecular formula C11H12N2O B2474560 4-Isopropylquinazolin-2(1H)-one CAS No. 107289-03-2

4-Isopropylquinazolin-2(1H)-one

Cat. No.: B2474560
CAS No.: 107289-03-2
M. Wt: 188.23
InChI Key: FMQSSEQZAJCYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropylquinazolin-2(1H)-one is a synthetic organic compound based on the versatile quinazolinone scaffold, a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring . This core structure is classified as a privileged scaffold in medicinal chemistry due to its wide range of biological activities and its presence in several clinically used drugs . Researchers value this scaffold for its structural flexibility, which allows for extensive modification to optimize biological activity and pharmacokinetic properties . The quinazolinone nucleus is known to exhibit a diverse pharmacological profile, including analgesic , anti-inflammatory , anticancer , anticonvulsant , and antiviral activities . Structure-Activity Relationship (SAR) studies indicate that substitutions at the 2nd, 3rd, and 4th positions of the quinazolinone core are critical for modulating its potency and selectivity towards various biological targets . Compounds featuring an isopropyl group, similar to the one in this product, have been investigated in research for their potential biological effects . Furthermore, quinazolinone derivatives have been explored as key scaffolds in the development of multitarget-directed ligands (MTDLs) for complex diseases like Alzheimer's and as non-covalent inhibitors for targets such as the SARS-CoV-2 main protease (M pro ) . This product is provided for Research Use Only (RUO) and is intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-yl-3H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7(2)10-8-5-3-4-6-9(8)12-11(14)13-10/h3-7H,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQSSEQZAJCYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C=CC=CC2=NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107289-03-2
Record name 4-(propan-2-yl)-1,2-dihydroquinazolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of 4 Isopropylquinazolin 2 1h One

Established Synthetic Pathways to 4-Isopropylquinazolin-2(1H)-one

The construction of the this compound core relies on the formation of the pyrimidinone ring fused to a benzene (B151609) ring. The most logical and established approaches involve the cyclization of an appropriately substituted aniline (B41778) precursor, specifically an ortho-aminoaryl ketone. The key intermediate for this synthesis is 1-(2-aminophenyl)-2-methylpropan-1-one .

Multi-step Synthesis Protocols

A common and versatile method for preparing quinazolin-2(1H)-ones is through a multi-step sequence that allows for controlled introduction of substituents. A plausible pathway to the title compound involves the initial synthesis of the key aminoketone intermediate followed by a cyclization step.

A general route would be:

Preparation of 1-(2-aminophenyl)-2-methylpropan-1-one: This intermediate can be synthesized via methods such as a Friedel-Crafts acylation of a protected aniline or through a directed ortho-metalation strategy to ensure correct regiochemistry.

Cyclization: The pivotal step is the reaction of the aminoketone with a one-carbon carbonyl synthon. The most common and direct reagent for this transformation is **urea (B33335) (NH₂CONH₂) **. Heating the aminoketone with urea, typically in a high-boiling solvent or under neat conditions, leads to the formation of the quinazolinone ring through a condensation-cyclization cascade, releasing ammonia. Alternative reagents to urea include phosgene (B1210022) derivatives like triphosgene (B27547) or carbonyldiimidazole (CDI).

One-Pot Reaction Approaches

Modern synthetic chemistry emphasizes efficiency, and one-pot procedures that minimize intermediate isolation steps are highly favored. While two-component reactions are common, three-component reactions represent a more atom-efficient method. mdpi.com For the synthesis of related 2,3-dihydroquinazolin-4(1H)-ones, a one-pot, three-component reaction of isatoic anhydride, an amine (such as ammonium (B1175870) acetate), and an aldehyde is a well-established strategy. mdpi.comresearchgate.net

Adapting this for this compound, a feasible one-pot approach could involve the reaction of 2-aminobenzamide (B116534) with isobutyraldehyde. This would initially form a 2,3-dihydro-4-isopropylquinazolin-2(1H)-one intermediate, which could then be oxidized in the same pot or as a subsequent step using a suitable oxidizing agent to introduce the C3-N4 double bond characteristic of the fully aromatic quinazolinone core.

Catalyst-Dependent Synthetic Strategies

Catalysis plays a crucial role in enhancing the efficiency, yield, and conditions of quinazolinone synthesis. Various catalysts can be employed, primarily to promote the key cyclocondensation step.

Acid Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid, HCl) and Lewis acids (e.g., ZnCl₂, FeCl₃) are frequently used to activate the carbonyl group of the ketone and the carbonyl synthon (like urea), facilitating the nucleophilic attack by the amino groups and subsequent dehydration and cyclization.

Base Catalysis: In certain strategies, such as those starting from an N-acyl-2-haloaniline derivative, a strong base (e.g., potassium tert-butoxide) can be used to promote intramolecular nucleophilic aromatic substitution (SNAr) to form the heterocyclic ring. semanticscholar.org

Metal Catalysis: Transition metals, particularly palladium, have been used in cascade reactions to build the quinazolinone scaffold from precursors like o-nitrobenzamides and alcohols. mdpi.com

Table 1: Overview of Catalytic Systems for Analogous Quinazolinone Synthesis This table presents generalized catalytic systems applicable to the key cyclization step in quinazolinone synthesis, based on literature for related structures.

Catalyst TypeExample CatalystTypical ConditionsRole
Brønsted Acid p-Toluenesulfonic Acid (p-TsOH)Reflux in Toluene or XylenePromotes condensation/dehydration
Lewis Acid Zinc Chloride (ZnCl₂)Solvent-free, heatActivates carbonyl groups
Base Potassium tert-butoxide (t-BuOK)DMF or THF, heatPromotes intramolecular SNAr
Heterogeneous Graphene OxideAqueous medium, heatProvides acidic sites, facilitates reaction

Environmentally Benign Synthetic Modifications

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes. These modifications focus on reducing waste, avoiding hazardous solvents, and using recyclable catalysts.

Aqueous Media: Performing the cyclocondensation reaction in water is a significant green modification. Using catalysts like molecular iodine (in the form of Lugol's solution) or specialized surfactants can enable high yields in aqueous environments. researchgate.net

Biodegradable Catalysts: Deep eutectic solvents (DES), such as those made from choline (B1196258) chloride and oxalic acid or malonic acid, can serve as both the solvent and the catalyst. researchgate.net These solvents are often biodegradable, non-toxic, and recyclable, offering a greener alternative to traditional organic solvents.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods for the synthesis of quinazolinone derivatives. researchgate.net

Chemical Reactivity and Derivatization Strategies for this compound

The chemical reactivity of the quinazolinone core is rich and allows for extensive derivatization, making it a privileged scaffold in medicinal chemistry. Reactions can target the nitrogen atoms or the carbon atoms of the heterocyclic ring.

Nucleophilic Substitution Reactions at Key Positions

Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing the quinazoline (B50416) scaffold, particularly at the C4 position. To utilize this reaction, a precursor with a good leaving group, such as a halogen, is required. The synthesis of 4-chloro-isopropylquinazolin-2(1H)-one would be the logical entry point for such derivatization.

The regioselectivity of this reaction is well-documented for related systems like 2,4-dichloroquinazoline. Theoretical and experimental studies consistently show that the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position . mdpi.com This enhanced reactivity is attributed to the greater ability of the nitrogen atom at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4.

Therefore, reacting 4-chloro-isopropylquinazolin-2(1H)-one with various nucleophiles would selectively yield 4-substituted derivatives.

Amination: Reaction with primary or secondary amines (aliphatic or aromatic) would yield various 4-amino-isopropylquinazolin-2(1H)-ones. These reactions are typically carried out in a polar solvent like ethanol, isopropanol, or DMF, sometimes with the addition of a base to scavenge the HCl byproduct. mdpi.com

Alkoxylation/Aryloxylation: Alkoxides (e.g., sodium methoxide) or phenoxides can displace the C4-chloride to form 4-alkoxy or 4-aryloxy derivatives.

Thiolation: Thiolates can be used to introduce sulfur-based functional groups at the C4 position.

Table 2: Representative Nucleophilic Substitution Reactions at the C4 Position This table illustrates potential derivatization reactions based on the established reactivity of 4-chloroquinazoline (B184009) analogs.

NucleophileReagent ExampleResulting Functional Group at C4
Primary Amine Benzylamine-NHCH₂Ph
Secondary Amine Piperidine-N(CH₂)₅
Aniline p-Toluidine-NH-C₆H₄-CH₃
Alkoxide Sodium Methoxide-OCH₃
Thiolate Sodium Thiophenolate-SPh

Electrophilic Substitution Reactions on the Aromatic Ring

The benzene ring of the quinazolinone core is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic systems. The existing electron density of the ring and the directing effects of the substituents dictate the position of substitution. For the quinazolinone ring system, electrophilic attack generally occurs at the C-6 and C-8 positions.

Halogenation:

Direct halogenation of the quinazolinone core has been demonstrated, providing a route to halogen-substituted derivatives. For instance, the bromination of 2,3-dihydro-4(1H)-quinazolinones, closely related precursors, can be achieved using reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) with triethylamine (B128534) (Et₃N). These reactions can lead to mono- or di-substituted products, typically at the 6- and 8-positions. The reaction conditions can be tuned to favor specific products. For example, bromination of 3-benzyl-2-tert-butyl-2,3-dihydro-4(1H)-quinazolinone with Br₂ and Et₃N at 50°C yields the 6-bromo derivative in high yield. rsc.org Similarly, chlorination can be accomplished using N-Chlorosuccinimide (NCS).

ReactionReagentsPosition of SubstitutionYield (%)Reference
BrominationBr₂, Et₃N687 rsc.org
BrominationNBS, hν6,8-dibromoMixture rsc.org
ChlorinationNCS6-chloroGood rsc.org

Nitration:

Nitration is another key electrophilic substitution reaction. The nitration of 4(3H)-quinazolinone itself has been shown to yield 6-nitroquinazoline (B1619102) when treated with fuming nitric acid in concentrated sulfuric acid. rsc.org This suggests that the electron-withdrawing nature of the quinazolinone core directs the incoming nitro group to the 6-position. While specific studies on the nitration of this compound are not prevalent, it is expected to follow a similar pattern of substitution on the benzene ring.

Sulfonation and Friedel-Crafts Reactions:

Information regarding the sulfonation and Friedel-Crafts reactions specifically on this compound is limited in the available literature. However, the general principles of electrophilic aromatic substitution would apply. Friedel-Crafts reactions, which involve the addition of alkyl or acyl groups, are catalyzed by Lewis acids. nih.gov The success of such reactions on the quinazolinone core would depend on the reactivity of the substrate and the potential for side reactions.

Cyclization and Annulation Reactions Involving the Quinazolinone Core

The quinazolinone scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems through cyclization and annulation reactions. These reactions are valuable for creating novel molecular architectures with potential applications in drug discovery.

One example is the PIFA (phenyliodine bis(trifluoroacetate))-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones. This reaction proceeds via a 5-exo-trig cyclization to form 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones, which are analogs of naturally occurring vasicinone (B1682191) alkaloids. rsc.org This transformation demonstrates how a substituent at the 2-position can be utilized to construct a new fused ring system.

Another approach involves the photocatalytic cyclization of 3-(2-isocyanophenyl)quinazolin-4(3H)-ones to construct quinoxalino[2,1-b]quinazolinones. nih.gov This reaction highlights the utility of photochemical methods in forging new carbon-nitrogen bonds to build complex heterocyclic structures from quinazolinone precursors.

Furthermore, tandem cyclization reactions, such as the [4+1+1] tandem cyclization involving isocyanides, have been developed for the synthesis of quinazolin-4(3H)-imines, which are structurally related to quinazolinones. mdpi.com These types of reactions showcase the versatility of the quinazoline framework in multicomponent reaction strategies.

Modifications of the Isopropyl Moiety

The isopropyl group attached to the quinazolinone ring presents a site for potential chemical modification, which could be used to modulate the properties of the molecule. While specific literature on the direct modification of the isopropyl group on this compound is scarce, general reactions of alkyl groups on aromatic systems can be considered.

Oxidation:

The isopropyl group could potentially be oxidized. For instance, the oxidation of an isopropyl group attached to an aromatic ring can sometimes lead to a hydroxyl group or a ketone, depending on the reaction conditions and the oxidizing agent used. The oxidation of isopropyl alcohol to acetone (B3395972) is a well-known transformation. nih.gov However, the conditions required for such an oxidation on the quinazolinone system would need to be carefully selected to avoid degradation of the heterocyclic core.

Halogenation:

Free-radical halogenation could potentially introduce a halogen atom onto the isopropyl group, which could then serve as a handle for further functionalization. However, controlling the position of halogenation and avoiding reactions on the aromatic ring would be a synthetic challenge.

Functional Group Interconversions on this compound Derivatives

Functional group interconversions are crucial for the synthesis of diverse derivatives from a common scaffold. For quinazolinone derivatives, several such transformations have been reported, which could be applicable to derivatives of this compound.

For example, a chloro group at the 2-position of a 3-phenylquinazoline-2,4(1H,3H)-dione can be substituted by various amines to yield 2-amino derivatives. rsc.org This demonstrates a nucleophilic substitution reaction on the quinazolinone core.

Another common functional group interconversion is the demethylation of methoxy (B1213986) groups. In the synthesis of certain quinazolinone-based antiproliferative agents, methoxy groups on the quinazolinone scaffold have been efficiently converted to hydroxyl groups using boron tribromide (BBr₃). nih.gov

Advanced Spectroscopic and Structural Characterization of 4 Isopropylquinazolin 2 1h One Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of 4-isopropylquinazolin-2(1H)-one analogs. Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework.

In ¹H NMR spectra of quinazolinone derivatives, characteristic signals reveal the arrangement of protons. mdpi.commdpi.com For instance, the protons of the quinazolinone ring and any attached aryl groups typically appear in the chemical shift range of δ 6.86–8.23 ppm. mdpi.com For 2-isopropylquinazolin-4(3H)-one, specific signals include a doublet for the six methyl protons of the isopropyl group at approximately 1.27 ppm and a septet for the single methine proton of the isopropyl group around 2.89 ppm. rsc.org The aromatic protons of the quinazoline (B50416) core resonate at distinct chemical shifts, allowing for the determination of substitution patterns. rsc.org The NH proton of the amide group in 2-substituted quinazolin-4(3H)-ones typically presents as a singlet between 11.70 and 12.91 ppm. acs.org

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton. mdpi.com The carbonyl carbon of the quinazolinone ring is a key marker, with its signal appearing in the range of 161.19–163.87 ppm. acs.org The imine carbon (C=N) of the quinazolinone ring resonates at approximately 148 ppm, while the carbons of the isopropyl group in 2-isopropylquinazolin-4(3H)-one appear at around 20.4 ppm for the methyl carbons and 33.3 ppm for the methine carbon. rsc.orgnih.gov Aromatic carbons are typically observed between 120 and 146.99 ppm. nih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed to establish connectivity between protons and carbons, further solidifying the structural assignment. mdpi.comresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for 2-Isopropylquinazolin-4(3H)-one

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Isopropyl-CH₃1.27 (d, J = 6.71 Hz, 6H)20.4
Isopropyl-CH2.89 (sept, J = 6.71 Hz, 1H)33.3
Aromatic-H7.46 (t, J=7.63, 1H), 7.62 (d, J=7.93 Hz, 1H), 7.78 (t, J=7.93 Hz, 1H), 8.09 (d, J=7.93 Hz, 1H)120.9, 125.7, 126.0, 127.0, 134.2, 148.9
N-H12.14 (br. s, 1H)-
C=O-162.0
C=N-151.3
Note: Data obtained from DMSO-d₆ solvent. Chemical shifts and coupling constants (J) are approximate and can vary based on the specific analog and experimental conditions. rsc.org

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound analogs. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. nih.govnih.gov

In the analysis of quinazolinone derivatives, the molecular ion peak [M+H]⁺ is often observed, which directly corresponds to the molecular weight of the compound plus a proton. rsc.orgnih.gov For example, the calculated mass for the [M+H]⁺ ion of 2-isopropylquinazolin-4(3H)-one is 203.1184, and experimental values from HRMS would be expected to be very close to this theoretical value. The fragmentation pattern observed in the mass spectrum can also provide structural information, as specific bonds break in predictable ways. This data is crucial for confirming the identity of newly synthesized compounds and assessing their purity by detecting any potential byproducts or impurities. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic and Vibrational Analysis

Infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound analogs.

IR spectroscopy is used to identify the characteristic vibrational frequencies of specific bonds within the molecule. For quinazolinone derivatives, a strong absorption band corresponding to the stretching vibration of the amide carbonyl group (C=O) is typically observed in the range of 1657–1683 cm⁻¹. acs.orgacs.org Other notable absorptions include those for N-H stretching (around 3227 cm⁻¹), C-H stretching of the aromatic and alkyl groups, and C=N stretching (around 1536-1589 cm⁻¹). researchgate.netacs.org These characteristic peaks help to confirm the presence of the quinazolinone core and its substituents. researchgate.net

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Quinazoline derivatives exhibit characteristic absorption bands in the UV-Vis region. nih.gov The position and intensity of these bands can be influenced by the substituents on the quinazolinone ring and can be used to study the stability of the compounds in different solvents and under various conditions, such as exposure to light. nih.gov For instance, studies have shown that the UV-Vis absorption spectra of quinazoline derivatives can be used to monitor their stability over time in solutions like water and DMSO. nih.gov

Table 2: Characteristic IR Absorption Frequencies for Quinazolinone Analogs

Functional Group Vibrational Mode **Typical Wavenumber (cm⁻¹) **
Amide C=OStretch1657 - 1683
N-HStretch~3227
Aromatic C=CStretch1622, 1589, 1536
C-HStretch2914 - 3112
Note: These are general ranges and can vary depending on the specific molecular structure and the sample preparation method. researchgate.netresearchgate.netacs.orgnih.gov

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern how the molecules pack together in a crystal lattice. researchgate.net This information is crucial for understanding the physical properties of the solid material and can provide insights into potential crystal engineering strategies. The structure of N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, for example, was confirmed by X-ray diffraction, revealing that the quinazoline fragment is essentially planar. researchgate.net

Chromatographic Techniques for Purification and Analysis of Synthesized Derivatives

Chromatographic techniques are essential for the purification and analysis of synthesized this compound analogs. Column chromatography, often using silica (B1680970) gel as the stationary phase, is a standard method for purifying crude reaction mixtures. nih.govacs.org The choice of eluent, typically a mixture of solvents like n-hexane and ethyl acetate, is optimized to achieve effective separation of the desired product from starting materials and byproducts. nih.gov

Thin-layer chromatography (TLC) is used to monitor the progress of reactions and to assess the purity of the isolated compounds. ijpbs.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under specific chromatographic conditions. mdpi.com High-performance liquid chromatography (HPLC) can also be employed for both analytical and preparative purposes, offering higher resolution and sensitivity for the separation and quantification of quinazolinone derivatives. acs.org

Computational and Theoretical Investigations on 4 Isopropylquinazolin 2 1h One

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the properties of quinazolinone derivatives with a high degree of accuracy. researchgate.netnih.govfrontiersin.org

The electronic structure of a molecule governs its chemical behavior. DFT calculations can be used to determine the distribution of electrons and the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. nih.govnih.gov

For a representative quinazolinone derivative, such as the one studied for corrosion inhibition, DFT calculations at the B3LYP/6-31G level of theory have been performed. researchgate.net These calculations reveal the energies of the frontier molecular orbitals. For instance, the HOMO energy (EHOMO), which indicates the ability to donate an electron, and the LUMO energy (ELUMO), which represents the ability to accept an electron, are key outputs. researchgate.net A smaller energy gap (ΔE = ELUMO - EHOMO) suggests higher reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for a Quinazolinone Derivative (Note: The following data is illustrative and based on a studied quinazolinone derivative, not 4-Isopropylquinazolin-2(1H)-one itself.)

ParameterValue (eV)
EHOMO-1.242 researchgate.net
ELUMO-3.681 researchgate.net
Energy Gap (ΔE)-2.439 researchgate.net

Other important electronic parameters that can be derived from these calculations include ionization potential (IP), electron affinity (EA), and chemical potential (µ). researchgate.net

DFT calculations are also a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra can be compared with experimental data to confirm the molecular structure. asianpubs.orgacs.org

For quinazoline (B50416), DFT (B3LYP) and Hartree-Fock (HF) methods with a 6-311++G(d,p) basis set have been used to compute vibrational frequencies (FT-IR and FT-Raman), showing good agreement with experimental values. asianpubs.org Similarly, 1H and 13C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. asianpubs.orgnih.gov The electronic absorption spectra (UV-Vis) can be simulated using Time-Dependent DFT (TD-DFT), providing information on excitation energies and absorption wavelengths. acs.orgacs.org For example, studies on other heterocyclic systems have shown that TD-DFT can accurately predict the n-π* and π-π* transitions responsible for their UV-Vis absorption bands. acs.org

Computational methods can be employed to explore the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, it is possible to identify the most likely reaction pathways, locate transition states, and calculate activation energies. acs.org

For instance, in a study on the synthesis of 4-aminoquinazoline derivatives, DFT was used to analyze the potential energy surface for the nucleophilic aromatic substitution (SNAr) reaction. researchgate.net This type of analysis for this compound could involve modeling its synthesis or its potential reactions with other molecules. The calculations would involve optimizing the geometries of reactants, products, and transition states. The energy difference between the reactants and the transition state would yield the activation energy barrier for the reaction. acs.org For example, a study on a proton transfer process in a quinazoline derivative calculated the energy barriers for the forward proton transfer to be in the range of 5.5 to 6.6 kcal/mol in the ground state. acs.org

Conformational Analysis and Dynamics of this compound

The three-dimensional shape and flexibility of a molecule are crucial for its interactions with other molecules, particularly in biological systems. Computational techniques can be used to explore the different conformations of this compound and their relative energies.

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govresearchgate.net An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic aqueous solution) and calculating the forces between the atoms to model their motion. nih.govnih.gov

These simulations can provide insights into the conformational stability of the molecule. By running the simulation for a sufficient length of time (e.g., nanoseconds), one can observe the different shapes the molecule adopts and how long it spends in each conformation. nih.govnih.gov Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the molecule. researchgate.net Such simulations have been used to study the stability of quinazolinone derivatives when bound to biological targets like enzymes. nih.govresearchgate.netnih.gov

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. For a molecule like this compound, a detailed PES mapping can reveal the stable conformations (local minima on the surface) and the energy barriers for converting between them (saddle points). acs.orgresearchgate.net

The isopropyl group in this compound can rotate, leading to different spatial arrangements. A PES scan could be performed by systematically changing the dihedral angle of the C-C bond connecting the isopropyl group to the quinazolinone ring and calculating the energy at each step. This would identify the most stable rotational conformers. Such an analysis was performed for a related system to understand a proton transfer process by scanning the potential energy curves as a bond length was varied. acs.org

Intermolecular Interaction Analysis for this compound

The intermolecular interactions of this compound are expected to be governed by a combination of hydrogen bonding, electrostatic interactions, and hydrophobic effects, similar to other quinazolinone derivatives. The quinazolinone core provides sites for hydrogen bonding and polar interactions, while the isopropyl substituent introduces a significant hydrophobic character.

Computational studies on various quinazolinone derivatives have highlighted the importance of specific interactions in their molecular recognition and binding processes. For instance, molecular docking and molecular dynamics simulations of quinazolinone derivatives as enzyme inhibitors have revealed key interactions. nih.gov The quinazolinone skeleton can form hydrogen bonds and electrostatic interactions with receptor residues. nih.gov Specifically, the nitrogen atoms in the quinazoline ring and the carbonyl group are potential hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor. frontiersin.orgacs.org

In the case of this compound, the N1-H and the C2=O groups are primary sites for hydrogen bonding. The nitrogen atom at position 3 can also participate in interactions. The isopropyl group at the C4 position is expected to engage in hydrophobic interactions with nonpolar residues in a biological target or influence the crystal packing of the molecule. The interplay between these forces dictates the molecule's behavior in different environments.

Studies on similar heterocyclic systems have shown that electrostatic and hydrogen-bonding fields are major contributors to the interaction energies. nih.gov For example, in a study of quinazolinone derivatives as MMP-13 inhibitors, electrostatic, hydrophobic, and hydrogen-bond acceptor fields were found to be the primary influencers of their activity. nih.gov The presence of the isopropyl group in this compound would likely enhance hydrophobic interactions, a key factor in the binding of many small molecules to proteins. nih.gov

Table 1: Predicted Intermolecular Interactions for this compound Based on Analogous Compounds

Interaction TypeParticipating Moiety in this compoundEvidence from Analogous Quinazolinone Derivatives
Hydrogen Bonding N1-H (donor), C2=O (acceptor), N3 (acceptor)Quinazolinone N-1 and carbonyl groups are known to form hydrogen bonds with receptor hinge residues. acs.org The quinazolinone core's nitrogen atoms can act as hydrogen bond acceptors. frontiersin.org
Electrostatic Interactions Quinazolinone ring systemElectrostatic fields significantly contribute to the binding of quinazolinone derivatives. nih.gov The distribution of electron density across the heterocyclic system leads to distinct electrostatic potential.
Hydrophobic Interactions Isopropyl group at C4Hydrophobic fields are a major contributor to the activity of quinazolinone inhibitors. nih.gov The presence of hydrophobic substituents can enhance binding affinity. nih.gov
π-π Stacking Phenyl ring of the quinazolinone coreThe aromatic ring of quinazolinone derivatives can engage in π-π stacking interactions with aromatic amino acid residues in protein binding sites. nih.gov

Prediction of Reactivity Profiles and Selectivity

The reactivity and selectivity of this compound can be predicted using computational methods such as Density Functional Theory (DFT), which provides insights into the electronic structure of the molecule. Key parameters derived from DFT calculations, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MESP), are instrumental in understanding a molecule's reactivity.

The HOMO and LUMO are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov For quinazolinone derivatives, these parameters have been used to correlate with their biological activity. nih.govacs.org

The Molecular Electrostatic Potential (MESP) map illustrates the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. Red regions in an MESP map indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). In quinazolinone derivatives, the area around the carbonyl oxygen typically shows a strong negative potential, making it a likely site for interaction with electrophiles or hydrogen bond donors. frontiersin.org Conversely, the hydrogen on the N1-H group would exhibit a positive potential.

Table 2: Predicted Reactivity Descriptors for this compound Based on DFT Studies of Analogous Quinazolinones

Reactivity DescriptorPredicted Characteristics for this compoundInsights from Analogous Quinazolinone Derivatives
HOMO Energy The electron-donating isopropyl group may slightly raise the HOMO energy, enhancing its electron-donating capacity.The HOMO is typically located over the quinazoline ring system, indicating its role in electron donation. frontiersin.orgnih.gov
LUMO Energy The LUMO is expected to be distributed over the quinazolinone ring, particularly the pyrimidinone part, making it susceptible to nucleophilic attack.The LUMO's location highlights the regions of the molecule most likely to accept electrons. frontiersin.orgnih.gov
HOMO-LUMO Gap The HOMO-LUMO gap will be a key determinant of its kinetic stability and reactivity.A smaller HOMO-LUMO gap is generally associated with higher reactivity in quinazolinone derivatives. nih.gov
Molecular Electrostatic Potential (MESP) The most negative potential is anticipated around the C2=O group, indicating a site for electrophilic attack. The N1-H group will be a region of positive potential.MESP analysis of quinazolinone derivatives confirms the carbonyl oxygen as a primary site of negative potential and the N-H proton as a positive site. frontiersin.org

Mechanistic Pharmacological and Biological Activity Profiling of 4 Isopropylquinazolin 2 1h One Derivatives

Enzyme Inhibition Studies

The investigation into the enzyme inhibitory potential of 4-isopropylquinazolin-2(1H)-one derivatives has revealed significant activity against various enzymes, most notably tyrosinase and several protein kinases.

Investigation of Tyrosinase Inhibition Mechanisms by this compound Analogs

A significant body of research has focused on the ability of this compound derivatives to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. These compounds have been identified as potential agents for the treatment of hyperpigmentation disorders.

Kinetic studies have been instrumental in elucidating the mechanism of inhibition. For instance, a particularly potent derivative, compound 9q , which has a 4-fluorobenzyl moiety, was found to be a mixed-type inhibitor of tyrosinase. This mode of inhibition suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic activity through multiple pathways. Molecular docking studies have further supported these findings, indicating that the quinazolinone and acetamide (B32628) portions of compound 9q interact with critical histidine residues within the active site of the tyrosinase enzyme.

The structure-activity relationship (SAR) studies of these analogs have provided valuable insights. The inhibitory potency is significantly influenced by the nature of the substituents on the acetamide moiety. For example, the introduction of a 4-fluorobenzyl group in compound 9q resulted in an IC₅₀ value of 34.67 ± 3.68 µM, highlighting the importance of this substitution for potent tyrosinase inhibition.

Table 1: Tyrosinase Inhibitory Activity of Selected this compound Derivatives

CompoundSubstituent (R)IC₅₀ (µM)Inhibition Type
9q 4-fluorobenzyl34.67 ± 3.68Mixed-type
9o Not specified in detailPotent antioxidantNot specified

Data derived from studies on novel isopropylquinazolinone derivatives.

Other Enzyme Targets and Mechanistic Elucidation

Beyond tyrosinase, the broader class of quinazolin-4(3H)-one derivatives has demonstrated inhibitory activity against a range of other enzymes, suggesting that this compound analogs may also have a wider pharmacological profile. Notably, certain N-benzyl substituted quinazolin-4(3H)-ones have been identified as potent inhibitors of multiple tyrosine kinases, which are crucial regulators of cell growth, differentiation, and survival.

Specifically, compounds 2i and 3i have shown significant inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), and Epidermal Growth Factor Receptor (EGFR). nih.gov Molecular docking analyses have provided a mechanistic basis for these observations, revealing that these compounds can act as either ATP-competitive (Type I) or non-competitive (Type II) inhibitors, depending on the specific kinase and the compound's structure. nih.gov For example, against CDK2, both 2i and 3i were predicted to be ATP non-competitive, Type-II inhibitors. nih.gov In contrast, against EGFR, they were identified as ATP-competitive, Type-I inhibitors. nih.gov This dual mechanism of action underscores the versatility of the quinazolinone scaffold in targeting different enzymatic activities.

Table 2: Kinase Inhibitory Profile of Selected Quinazolin-4(3H)-one Derivatives

CompoundTarget KinaseIC₅₀ (µM)Inhibition Type (Predicted)
2i CDK20.173 ± 0.012ATP non-competitive (Type II)
3i CDK20.177 ± 0.032ATP non-competitive (Type II)
2i HER2PotentATP non-competitive (Type II)
3i HER2PotentATP competitive (Type I)
2i EGFRPotentATP competitive (Type I)
3i EGFRPotentATP competitive (Type I)

Data from studies on quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors. nih.gov

Receptor Binding and Ligand-Target Interaction Analysis

While research into the direct receptor binding of this compound derivatives is limited, studies on the broader quinazolinone class provide evidence of their potential to interact with specific receptors, particularly through allosteric modulation.

Identification of Specific Receptor Binding Sites

Currently, there is a lack of published research specifically identifying the binding sites of this compound derivatives on various receptors. Future research in this area is necessary to fully characterize the pharmacological profile of this compound class.

Allosteric Modulation Studies

While direct binding site identification for this compound is not yet available, studies on structurally related quinazolin-4-one derivatives have shown that they can act as allosteric modulators of G protein-coupled receptors (GPCRs). Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site (the binding site of the endogenous ligand), and can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the receptor's response to the endogenous ligand.

For example, a series of quinazolin-4-one derivatives have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). nih.gov Specifically, compounds such as ALX-063 and ALX-065 demonstrated mGlu7 NAM activity with IC₅₀ values of 6.5 µM and 4.65 µM, respectively. nih.gov Further optimization of this scaffold led to the development of ALX-171 , which exhibited antipsychotic-like activity in animal models, suggesting the therapeutic potential of this class of compounds in treating neurological disorders. nih.gov These findings indicate that the quinazolinone core can serve as a scaffold for the development of allosteric modulators targeting specific receptors.

Antimicrobial Activity at a Mechanistic Level

Quinazolinone derivatives have been recognized for their broad-spectrum antimicrobial properties. While the precise mechanistic details for this compound itself are not extensively documented, the general mechanisms of action for the quinazolinone class have been explored.

The antimicrobial effects of quinazolinones are believed to arise from their ability to interfere with essential cellular processes in pathogens. One proposed mechanism is the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication and repair. nih.gov By inhibiting this enzyme, these compounds can effectively halt bacterial proliferation. Additionally, some quinazolinone derivatives have been shown to disrupt biofilm formation, particularly in resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The structure of the quinazolinone derivative plays a critical role in its antimicrobial efficacy. For instance, substitutions at various positions of the quinazolinone ring can modulate the compound's hydrophilicity, which in turn affects its ability to penetrate the bacterial cell membrane. rjpbr.com It has been noted that the presence of a substituted aromatic ring at position 3 and a methyl group can be important for antimicrobial activity. eco-vector.com Furthermore, some studies have suggested that quinazolinones may also act by binding to and inhibiting other key bacterial enzymes or by interfering with quorum sensing systems, which are used by bacteria to coordinate group behaviors. rjpbr.com

Bacterial Target Identification and Pathway Modulation

Quinazolinone derivatives have demonstrated notable antibacterial properties, and research into their mechanisms of action has identified key bacterial targets and pathways that are disrupted.

One of the primary mechanisms of action for quinazolinone derivatives is the inhibition of bacterial DNA synthesis. eco-vector.com Specifically, these compounds can target and inhibit the function of bacterial DNA gyrase and type IV topoisomerase. eco-vector.com These enzymes are crucial for DNA replication, repair, and recombination in bacteria. By interfering with their function, quinazolinone derivatives can induce cleavage of the bacterial DNA, ultimately leading to cell death. eco-vector.com

In silico molecular docking studies have further elucidated the interaction between quinazolinone derivatives and bacterial enzymes. For instance, some quinazolin-2,4-dione derivatives have been shown to target dihydrofolate reductase (DHFR), an essential enzyme for purine (B94841) and thymidylate synthesis in microorganisms. nih.gov By inhibiting DHFR, these compounds disrupt the synthesis of essential building blocks for DNA and RNA, thereby halting bacterial growth. Another potential target identified through in silico analysis is the eukaryotic initiation factor 2 α (eIF2α) signaling pathway, which may be active during bacterial infections. nih.gov

Furthermore, some quinazolin-4(3H)-one derivatives, particularly those incorporating hydrazone and pyrazole (B372694) scaffolds, have shown potent activity against E. coli DNA gyrase. mdpi.com The inhibition of this enzyme is a key mechanism for their antibacterial effects. mdpi.com The antibacterial efficacy of these compounds has been demonstrated against both Gram-positive strains like Staphylococcus aureus and Staphylococcus haemolyticus, and in some cases, against multi-drug resistant bacteria. nih.govresearchgate.net

The antibacterial activity of 2,3-dihydroquinazolin-4(1H)-one derivatives has also been investigated, showing efficacy against various bacterial strains. researchgate.net The structure of these compounds, often featuring substituents like azo dyes and Schiff bases, contributes to their biological activity. researchgate.net

It is worth noting that the specific substitutions on the quinazolinone ring system play a crucial role in their antibacterial potency. For example, derivatives with fluoro, chloro, and nitro substitutions have shown enhanced antimicrobial activity. researchgate.net

Fungal Target Identification and Pathway Modulation

The antifungal activity of quinazolinone derivatives is another area of active investigation. While the precise mechanisms are still being fully elucidated for all derivatives, several key pathways and targets have been identified.

A common mechanism of action for antifungal agents is the disruption of the fungal cell membrane. nih.gov Many antifungal drugs, such as azoles, target the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov They achieve this by inhibiting the enzyme 14α-demethylase, which leads to the depletion of ergosterol and the accumulation of toxic sterol precursors. nih.gov This alters the structure and function of the plasma membrane, ultimately inhibiting fungal growth. nih.gov While not explicitly detailed for all this compound derivatives, this pathway represents a likely target for some compounds within this class, given the broad antifungal activity observed. researchgate.netnih.gov

Research has shown that certain 3-alkylquinazolin-4-one derivatives exhibit significant antifungal activity against various phytopathogenic fungi. nih.gov For instance, 6-bromo-3-propylquinazolin-4-one (B7488161) has demonstrated good in vitro antifungal activity against Fusarium oxysporum, Valsa mali, and Gibberella zeae. nih.gov Similarly, other synthesized quinazolinone derivatives have shown inhibitory effects against a range of plant pathogenic fungi, with some compounds containing chlorine or cyano groups showing notable activity against specific fungal species. mdpi.com

Furthermore, quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole moieties have demonstrated potent antifungal activity against several fungal strains. mdpi.com The minimum inhibitory concentration (MIC) values for some of these compounds were comparable to the reference antifungal drug, Clotrimazole. mdpi.com

The development of resistance to antifungal drugs can occur through various mechanisms, including alteration of the drug target, changes in sterol biosynthesis, and overexpression of the drug target. nih.gov Understanding these resistance mechanisms is crucial for the continued development of effective antifungal agents based on the quinazolinone scaffold.

Anticancer Mechanisms of Action

Quinazolinone derivatives have emerged as a promising class of compounds in cancer therapy, with their anticancer effects attributed to the perturbation of key cellular pathways and interactions with specific protein targets.

Cellular Pathway Perturbation Studies

A significant mechanism through which quinazolinone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies on various cancer cell lines have shown that these compounds can trigger apoptosis through the modulation of key regulatory proteins. nih.gov

For example, one study on a 4-phenylquinolin-2(1H)-one derivative demonstrated a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins p53 and Bax in human ovarian cancer cells. nih.gov This shift in the balance of apoptotic proteins leads to the activation of the apoptotic cascade. The induction of apoptosis is often accompanied by characteristic morphological changes, DNA fragmentation, and cell cycle arrest. nih.gov

Furthermore, some quinazolinone derivatives have been shown to induce cell cycle arrest, primarily at the G2/M phase. nih.govnih.gov This arrest is often mediated by the downregulation of key cell cycle proteins such as cyclin B1 and cdk1. nih.gov By halting the cell cycle, these compounds prevent cancer cells from proliferating.

In addition to apoptosis and cell cycle arrest, some 4-anilinoquinolinylchalcone derivatives have been found to cause ATP depletion and trigger reactive oxygen species (ROS)-dependent activation of caspases, which are key executioners of apoptosis. nih.gov

The specific substitutions on the quinazolinone core can significantly influence the potency and selectivity of these compounds against different cancer cell lines. nih.gov

Protein Interaction Profiling (e.g., Tubulin Polymerization Inhibition)

A primary and well-documented target for the anticancer activity of many quinazolinone derivatives is the protein tubulin. nih.govnih.govrsc.org Tubulin is the building block of microtubules, which are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and cell shape maintenance.

Several studies have shown that 2,3-dihydroquinazolin-4(1H)-one and quinazolin-4(3H)-one derivatives act as tubulin polymerization inhibitors. nih.govrsc.org These compounds bind to the colchicine (B1669291) binding site on tubulin, preventing the assembly of microtubules. nih.govrsc.org The disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis in cancer cells. nih.govrsc.org

The inhibitory activity of these compounds on tubulin polymerization has been confirmed through various assays, including in vitro tubulin assembly assays and immunofluorescence studies showing a disorganized microtubule network in treated cells. nih.govnih.gov The potency of these derivatives as tubulin inhibitors can be significant, with some compounds exhibiting IC50 values in the low nanomolar range, comparable to or even more potent than established anticancer drugs like paclitaxel (B517696) and combretastatin (B1194345) A-4 (CA-4). nih.gov

Molecular docking studies have further supported the interaction of these quinazolinone derivatives with the colchicine binding site of tubulin, highlighting the specific structural features that contribute to their binding affinity. nih.govrsc.org The development of these compounds as tubulin inhibitors offers a promising avenue for the discovery of novel anticancer agents with potentially improved efficacy and reduced side effects. nih.govmdpi.com

Derivative TypeTarget/PathwayObserved EffectReference
4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-onesTubulin PolymerizationInhibition, targeting the colchicine binding site nih.gov
2,3-Dihydroquinazolin-4(1H)-ones and Quinazolin-4(3H)-onesTubulin PolymerizationInhibition, targeting the colchicine binding site rsc.org
2-Substituted 2,3-dihydroquinazolin-4(1H)-one derivativesTubulin PolymerizationInhibition, G2/M cell cycle arrest, apoptosis nih.gov
3,4-Dihydro-2(1H)-quinolinone sulfonamide derivativesTubulin PolymerizationInhibition mdpi.com
4-Phenylquinolin-2(1H)-one derivativeApoptosis PathwayDecreased Bcl-2, increased p53 and Bax nih.gov
4-Anilinoquinolinylchalcone derivativesApoptosis PathwayATP depletion, ROS-dependent caspase activation nih.gov

Investigation of Other Mechanistic Biological Activities (e.g., Anti-inflammatory Pathways)

Beyond their antimicrobial and anticancer properties, quinazolinone derivatives have also been investigated for other biological activities, most notably their anti-inflammatory effects.

The anti-inflammatory potential of quinazolinone derivatives is often linked to their ability to modulate key inflammatory pathways. One such pathway involves the sodium-hydrogen exchanger (NHE-1). NHE-1 is a membrane protein that regulates intracellular pH and plays a role in the functions of immune cells, including cytokine and chemokine release. nih.gov Certain guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione have been identified as NHE-1 inhibitors. nih.gov By inhibiting NHE-1, these compounds can suppress inflammatory responses.

For example, specific triazole-containing quinazoline (B50416) derivatives have been shown to dose-dependently inhibit the synthesis of nitric oxide (NO) and the secretion of interleukin-6 (IL-6) in murine macrophages without causing significant cytotoxicity. nih.gov NO and IL-6 are key pro-inflammatory mediators, and their inhibition points to the anti-inflammatory potential of these compounds. In a model of lipopolysaccharide (LPS)-induced acute lung injury, one such derivative was found to alleviate neutrophil infiltration, edema, and tissue lesions, further supporting its anti-inflammatory properties. nih.gov

Furthermore, quinoline-4(1H)-one derivatives isolated from the plant Waltheria indica have demonstrated anti-inflammatory activity by inhibiting the production of nitric oxide in LPS-induced BV-2 microglial cells. nih.gov This suggests that the quinoline-4(1H)-one skeleton is a viable scaffold for the development of novel anti-inflammatory agents. nih.gov

The mechanism of action for the anti-inflammatory effects of these compounds appears to be multifaceted, involving the modulation of various inflammatory mediators and cellular pathways. The ability of certain quinazolinone derivatives to suppress cytokine-mediated inflammatory responses makes them promising candidates for the development of new treatments for inflammatory conditions. nih.gov

Compound ClassTarget PathwayObserved EffectReference
Guanidine derivatives of quinazoline-2,4(1H,3H)-dioneNHE-1 InhibitionInhibition of NO synthesis and IL-6 secretion nih.gov
Quinoline-4(1H)-one derivativesNitric Oxide ProductionInhibition of NO production in BV-2 cells nih.gov

Medicinal Chemistry and Rational Drug Design Principles Applied to 4 Isopropylquinazolin 2 1h One Core

Structure-Activity Relationship (SAR) Studies of 4-Isopropylquinazolin-2(1H)-one Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For the this compound core, SAR explorations are crucial for optimizing potency, selectivity, and pharmacokinetic properties. While specific comprehensive SAR studies on a series of this compound derivatives are not extensively documented in publicly available literature, general SAR principles for the broader quinazolinone class can be extrapolated to understand the potential impact of structural modifications. nih.govnih.gov

The biological activity of quinazolinone derivatives can be significantly modulated by the nature and position of substituents on the fused benzene (B151609) ring and at the N1 and C2 positions of the pyrimidine (B1678525) ring. nih.govnih.gov

Substituents on the Benzene Ring (Positions 5, 6, 7, and 8): The electronic and steric properties of substituents on the benzene portion of the quinazolinone core play a critical role in modulating biological activity. For instance, in various series of quinazolinone-based inhibitors, the introduction of small hydrophobic groups or electron-withdrawing groups at specific positions has been shown to enhance potency. google.com In the context of 4(3H)-quinazolinone antibacterials, substitutions on this ring have been systematically explored to improve activity against Gram-positive bacteria. google.com

Substituents at the N1-Position: The N1 position of the quinazolin-2(1H)-one ring is a key site for modification. Alkylation or arylation at this position can influence the molecule's lipophilicity and its ability to form hydrogen bonds, thereby affecting its pharmacokinetic profile and target engagement.

Substituents at the C2-Position: The C2 position offers another avenue for introducing diversity. In many quinazolinone series, substitution at this position with various aryl or alkyl groups has been shown to be critical for activity. nih.gov For example, studies on 2-substituted quinazolines have demonstrated that these modifications can lead to broad-spectrum antibacterial activity. nih.gov

The following table summarizes the general impact of substituents on the activity of quinazolinone derivatives, which can serve as a predictive guide for the this compound scaffold.

Position of SubstitutionType of SubstituentGeneral Impact on Biological Activity
Benzene Ring (e.g., C6, C7) Halogens (e.g., -Cl, -F)Often enhances potency and metabolic stability.
Methoxy (B1213986) (-OCH3)Can improve solubility and potency.
Nitro (-NO2)Generally electron-withdrawing, can influence binding.
N1-Position Alkyl chainsModulates lipophilicity and pharmacokinetics.
Aryl groupsCan introduce additional binding interactions.
C2-Position Phenyl groupOften a key pharmacophoric element.
Heterocyclic ringsCan improve selectivity and introduce new interactions.

The spatial arrangement of substituents, or positional isomerism, can have a profound effect on the biological activity of quinazolinone derivatives. The differential positioning of a functional group can alter the molecule's shape, polarity, and ability to interact with a biological target.

For example, the placement of a substituent at the C6 versus the C7 position of the quinazolinone ring can lead to significant differences in activity. This is often due to the specific topology of the target's binding site, where a substituent at one position may form a favorable interaction (e.g., a hydrogen bond or a hydrophobic interaction) that is not possible at another position. While specific data on positional isomers of this compound is limited, studies on other quinoline (B57606) and quinazolinone scaffolds have consistently highlighted the importance of isomerism in determining biological outcomes.

Lead Compound Identification and Optimization Strategies

The process of discovering a new drug often begins with the identification of a "hit" compound from a high-throughput screen, which is then developed into a "lead" compound through a process of optimization.

A hit compound is a molecule that shows desired biological activity in an initial screen but may have suboptimal properties such as low potency, poor selectivity, or unfavorable pharmacokinetics. The hit-to-lead (H2L) process aims to address these deficiencies. For a hypothetical hit compound based on the this compound scaffold, the H2L phase would involve:

Confirmation of Activity: Re-testing the hit to ensure the observed activity is reproducible.

Analog Synthesis: Synthesizing a small library of analogs to establish an initial SAR. This would involve modifying the substituents on the quinazolinone core to quickly probe the chemical space around the hit.

In Vitro Profiling: Assessing the analogs for potency, selectivity against related targets, and basic ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Once a promising lead compound is identified, the lead optimization (LO) phase begins. This is an iterative process of chemical modification and biological testing aimed at producing a drug candidate with an optimal balance of properties. Key strategies in lead optimization that could be applied to a this compound lead include:

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational methods can be used to design modifications that enhance binding affinity and selectivity.

Property-Based Drug Design: This approach focuses on optimizing the physicochemical properties of the lead compound to improve its drug-likeness. This includes modulating lipophilicity (logP), solubility, and metabolic stability. For example, introducing polar functional groups can improve solubility, while blocking sites of metabolism can increase the compound's half-life.

Pharmacophore Modeling: A pharmacophore model represents the essential steric and electronic features required for biological activity. This model can guide the design of new analogs with improved properties while retaining the key features necessary for target binding.

The following table outlines common lead optimization strategies and their potential application to the this compound core.

Optimization GoalStrategyExample Application to this compound
Improve Potency Introduce groups that form additional interactions with the target.Addition of a hydroxyl or amino group to a substituent to form a new hydrogen bond.
Enhance Selectivity Exploit differences in the binding sites of the target and off-targets.Modifying the size or shape of a substituent to fit the target's binding pocket more precisely.
Increase Solubility Incorporate polar functional groups.Addition of a morpholine (B109124) or piperazine (B1678402) ring.
Improve Metabolic Stability Block metabolically liable sites.Replacing a metabolically unstable methyl group with a trifluoromethyl group.

Scaffold Hopping and Bioisosteric Replacements of the this compound Nucleus

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes with improved properties while retaining the desired biological activity. nih.gov

Scaffold Hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains the spatial arrangement of key functional groups. For the this compound nucleus, a scaffold hopping approach could involve replacing the quinazolinone core with other bicyclic heteroaromatic systems, such as quinolines, isoquinolines, or indazoles. This can lead to compounds with completely new intellectual property, altered physical properties, and potentially improved biological profiles.

Bioisosteric Replacement refers to the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. Bioisosteres can be classified as classical (atoms or groups with the same valency) or non-classical (structurally distinct groups with similar steric and electronic properties).

Examples of potential bioisosteric replacements for the this compound scaffold are presented in the table below.

Original Moiety in this compoundPotential Bioisosteric ReplacementRationale
Isopropyl group at C4 Cyclopropyl, t-butylMaintain or alter steric bulk and lipophilicity.
Carbonyl group at C2 Thiocarbonyl, sulfoximineAlter hydrogen bonding capacity and electronic properties.
Quinazolinone Ring Quinoline, Phthalazine, 1,2,4-Triazine based systemsExplore different heterocyclic cores with potentially improved properties.

These advanced drug design strategies, combined with traditional medicinal chemistry approaches, provide a robust framework for the exploration and optimization of compounds based on the this compound core, paving the way for the discovery of novel therapeutic agents.

Computer-Aided Drug Design (CADD) Methodologies

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to accelerate the drug discovery and design process. These methodologies are generally categorized into ligand-based and structure-based approaches. While these techniques are routinely applied to novel scaffolds, specific published studies applying them to this compound were not identified.

Ligand-Based Drug Design (LBDD) for this compound Analogs

Ligand-based drug design (LBDD) methods are utilized when the three-dimensional structure of the biological target is unknown. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its biological activity. A comprehensive search of scientific databases did not yield any studies that have developed or published a pharmacophore model specific to this compound or its direct analogs.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. This allows for the prediction of the activity of new, unsynthesized analogs. There are no published QSAR studies that focus on a series of analogs based on the this compound core.

Structure-Based Drug Design (SBDD) for this compound Interactions

Structure-based drug design (SBDD) relies on the known three-dimensional structure of the biological target, typically a protein or enzyme. This approach involves designing molecules that can fit into and interact with the target's binding site.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While molecular docking has been extensively used to study various quinazolinone derivatives, no specific molecular docking simulations for this compound against any biological target have been reported in the scientific literature.

Virtual screening involves the computational screening of large libraries of small molecules to identify those that are most likely to bind to a drug target. There is no evidence of virtual screening campaigns that have specifically used the this compound scaffold as a query or have been conducted to identify binders for a target using this specific compound.

Binding Site Analysis and Hotspot Identification

The initial step in the rational design of modulators based on a specific chemical core, such as this compound, involves identifying and analyzing its biological target's binding site. nih.gov This process is crucial for understanding the key interactions that drive ligand recognition and affinity. For the broader quinazolinone class, which demonstrates a wide range of biological activities including anticancer and antimicrobial effects, binding site analysis has been instrumental. nih.govnih.govnih.gov

For instance, in the context of antibacterial research, quinazolinone derivatives have been identified as inhibitors of penicillin-binding proteins (PBPs), such as PBP1 and PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org Computational screening of compound libraries against the PBP2a active site led to the discovery of potent quinazolinone-based antibacterials. acs.org Further analysis revealed that some of these compounds also bind to an allosteric site on PBP2a, a mode of action that is also observed with the antibiotic ceftaroline. nih.govacs.org

In oncology, many quinazolinone derivatives target the ATP-binding site of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govmdpi.com Structure-activity relationship (SAR) studies have elucidated that the quinazoline (B50416) core often forms critical hydrogen bonds with key methionine residues (e.g., Met793) within the kinase hinge region. mdpi.com The identification of "hotspots"—specific regions within the binding site that contribute significantly to the binding free energy—is paramount. These hotspots often include hydrophobic pockets and regions capable of forming hydrogen bonds. For the this compound core, the isopropyl group at the 4-position would likely be oriented to interact with a hydrophobic pocket within the target's binding site.

The process of binding site identification often employs a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, alongside computational methods like molecular docking and binding site prediction algorithms. nih.govnih.gov These methods provide a detailed map of the binding pocket, highlighting key amino acid residues that are essential for ligand interaction.

In Silico Prediction of Molecular Interactions

In silico methods are indispensable in modern drug discovery for predicting how a ligand, such as this compound, will interact with its target protein at a molecular level. nih.govnih.gov Molecular docking is a primary tool used for this purpose. It predicts the preferred orientation of a ligand within a binding site and estimates the strength of the interaction, often expressed as a binding energy or docking score. nih.govtandfonline.com

For quinazolinone derivatives, molecular docking studies have been widely reported. For example, in the development of antimicrobial quinazolinones, docking simulations were used to explore the binding patterns against MRSA. nih.gov These studies predicted key interactions, such as hydrogen bonds between the quinazolinone oxygen and residues like Arg197, and interactions with other residues including Ala92 and Ser116. nih.gov Similarly, in the context of anticancer research, docking studies of quinazolinone derivatives into the active site of PARP10 (Poly (ADP-ribose) polymerase 10) have revealed pi-pi stacking interactions with histidine and tyrosine residues and pi-alkyl interactions with alanine (B10760859) residues. nih.gov

The predicted molecular interactions typically include:

Hydrogen Bonds: The quinazolinone core contains hydrogen bond donors (N-H) and acceptors (C=O) that can form crucial interactions with the protein backbone or amino acid side chains.

Hydrophobic Interactions: The isopropyl group of this compound and the fused benzene ring are hydrophobic and would be expected to engage in favorable interactions with nonpolar residues like leucine, isoleucine, and valine in the binding pocket.

Pi-Pi Stacking: The aromatic quinazolinone ring system can stack with the aromatic side chains of residues such as phenylalanine, tyrosine, and tryptophan.

These in silico predictions provide a structural hypothesis for the observed biological activity and guide the subsequent design of new analogs with improved potency and selectivity.

Rational Design of this compound Based Modulators

The insights gained from binding site analysis and the prediction of molecular interactions form the basis for the rational design of new modulators. nih.gov This process involves making targeted chemical modifications to the core scaffold to enhance its interaction with the target protein. For the this compound core, a rational design strategy would focus on optimizing its substituents to maximize favorable interactions and minimize unfavorable ones.

Structure-Activity Relationship (SAR) studies are central to this process. acs.orgacs.org By systematically modifying different parts of the molecule and evaluating the biological activity of the resulting analogs, researchers can deduce which chemical features are important for activity. For the quinazolinone scaffold, SAR studies have revealed several key principles:

Substitutions on the Quinazolinone Core: Modifications at various positions of the quinazolinone ring system can significantly impact activity. For example, in the development of EGFR inhibitors, substitutions at the 6- and 7-positions with electron-donating groups have been shown to increase activity. mdpi.com

Role of the 4-Position Substituent: The nature of the substituent at the 4-position is often critical for potency and selectivity. The isopropyl group in this compound provides a bulky, hydrophobic moiety. Rational design might explore replacing this with other alkyl or aryl groups to probe the size and nature of the corresponding hydrophobic pocket in the target protein.

A typical rational design cycle involves:

Hypothesis Generation: Based on docking studies and existing SAR, a hypothesis is formed about how a specific modification will affect binding.

Chemical Synthesis: New analogs based on the this compound scaffold are synthesized.

Biological Evaluation: The new compounds are tested for their biological activity.

Structural Analysis: The most promising compounds may be co-crystallized with the target protein or studied using NMR to confirm the binding mode.

Iteration: The results are used to refine the hypothesis and design the next round of compounds.

Through this iterative process, the this compound core can be systematically optimized to develop potent and selective modulators for a given biological target. bohrium.com

Future Perspectives and Advanced Research Directions

Emerging Synthetic Technologies for 4-Isopropylquinazolin-2(1H)-one Production

The synthesis of quinazolinone derivatives is evolving with the advent of greener and more efficient technologies. These modern approaches aim to overcome the limitations of traditional multi-step processes, which often involve harsh reaction conditions.

Microwave-Assisted Synthesis: A significant advancement is the use of microwave irradiation, which has been shown to dramatically reduce reaction times from hours to minutes and increase yields. researchgate.nettandfonline.comsci-hub.cat This technique has been successfully applied to the synthesis of various quinazolinone derivatives, including those with aliphatic and aromatic spacers. tandfonline.com The use of water as a solvent in microwave-assisted synthesis further enhances the green credentials of this method. sci-hub.catrsc.org

Photocatalysis: Visible-light-induced photocatalysis is another promising green approach for quinazolinone synthesis. nih.govcolab.wsbohrium.comresearchgate.net This metal-free method utilizes photocatalysts like eosin (B541160) Y or fluorescein (B123965) to facilitate the cyclization reactions under ambient conditions, offering high efficiency and good functional group tolerance. bohrium.comresearchgate.net A novel method even combines enzymatic catalysis with photocatalysis for a highly efficient synthesis of functionalized quinazolinones, achieving a 99% yield in just two hours. nih.govcolab.ws

Flow Chemistry: Microfluidic flow reaction technology presents a facile and efficient method for the synthesis of 4(3H)-quinazolinone derivatives. researchgate.netresearchgate.net Continuous flow processes offer advantages such as improved reaction control, enhanced safety, and easier scalability. researchgate.net

Catalytic Innovations: Researchers are exploring novel catalysts to improve the efficiency and selectivity of quinazolinone synthesis. This includes the use of iron-catalyzed cyclization in water, which is a green, rapid, and efficient method. sci-hub.catrsc.org Additionally, polyoxometalate-based metal-organic frameworks (POMOFs) are being investigated as highly efficient heterogeneous catalysts. acs.orgacs.org These catalysts, possessing both proton acid and multioxidative active sites, can significantly enhance the catalytic synthesis of quinazolinones. acs.org

TechnologyKey AdvantagesRelevant Compounds
Microwave-Assisted Synthesis Rapid reaction times, high yields, green solvent compatibility. researchgate.netsci-hub.catrsc.orgQuinazolinone derivatives with various substituents. tandfonline.com
Photocatalysis Metal-free, mild reaction conditions, high efficiency. bohrium.comresearchgate.netFunctionalized quinazolinones. nih.govcolab.ws
Flow Chemistry Enhanced reaction control, improved safety, scalability. researchgate.netresearchgate.net4(3H)-Quinazolinone derivatives. researchgate.net
Novel Catalysis High efficiency, selectivity, use of green catalysts. sci-hub.catrsc.orgacs.orgQuinazolinones. acs.orgacs.org

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery and development landscape, and their application to quinazolinone research is a burgeoning field. nih.goveurekalert.orgnih.gov These computational tools offer the potential to accelerate the identification of new drug candidates, predict their biological activities, and optimize their properties. nih.govyoutube.com

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the biological activity of new compounds. youtube.com This is particularly relevant in Quantitative Structure-Activity Relationship (QSAR) studies, where the chemical structure of a molecule is correlated with its biological activity. youtube.com Such predictive models can help prioritize which derivatives of this compound should be synthesized and tested, saving time and resources. For instance, in silico studies are used to predict pharmacokinetic and physicochemical properties of quinazolinone derivatives. acs.org

Target Identification and Validation: AI can analyze vast biological datasets to identify and validate new pharmacological targets for quinazolinone-based drugs. eurekalert.org By understanding the complex interactions between drugs and biological systems, AI can help researchers pinpoint the most promising avenues for therapeutic intervention.

Exploration of Novel Pharmacological Targets and Undiscovered Biological Activities

The quinazoline (B50416) and quinazolinone scaffolds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. jclmm.comnih.govmdpi.comnih.govresearchgate.net Research continues to uncover new pharmacological targets and previously unknown biological activities for these versatile compounds.

Anticancer Activity: Quinazolinone derivatives are being extensively investigated as anticancer agents. mdpi.comnih.govmdpi.comnih.gov Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, cell cycle arrest, and the targeting of key signaling pathways like EGFR and PI3K. mdpi.comnih.govresearchgate.net For example, certain quinazolinone derivatives have shown potent cytotoxic effects against leukemia cells. acs.org Some derivatives have also been designed as inhibitors of PARP-1, an enzyme involved in DNA repair, showing promise in cancer therapy. rsc.org

Antimicrobial and Antiviral Potential: The quinazoline nucleus is a potent scaffold for developing new antibacterial and antifungal agents. mdpi.comnih.gov Derivatives have shown activity against various bacterial and fungal strains. jclmm.com Furthermore, some quinazoline analogs have demonstrated antiviral activity against viruses such as the cucumber mosaic virus and hepatitis C virus. mdpi.com

Neurological and Other Activities: The therapeutic potential of quinazolines extends to neurological disorders, with research exploring their use in developing treatments for Alzheimer's disease. mdpi.com They have also been investigated for their anticonvulsant, antidiabetic, and antimalarial activities. jclmm.commdpi.comnih.govresearchgate.net

Biological ActivityMechanism of Action / Target
Anticancer Tubulin polymerization inhibition, cell cycle arrest, EGFR/PI3K pathway inhibition, PARP-1 inhibition. mdpi.comnih.govresearchgate.netrsc.org
Antimicrobial Inhibition of bacterial and fungal growth. jclmm.commdpi.comnih.gov
Antiviral Activity against various viruses including cucumber mosaic virus and hepatitis C. mdpi.com
Anti-Alzheimer's Targeting pathological processes in Alzheimer's disease. mdpi.com
Other Anticonvulsant, antidiabetic, anti-inflammatory, antihypertensive, antimalarial. jclmm.comnih.govmdpi.comnih.govresearchgate.net

Application of this compound as a Chemical Biology Probe

Quinazolinone derivatives are increasingly being utilized as chemical biology probes due to their favorable photophysical properties and ability to interact with specific biological targets. rsc.orgrsc.org These probes are valuable tools for studying cellular processes and for the detection of biologically important molecules.

Fluorescent Probes: Certain quinazolinone derivatives exhibit fluorescence, making them suitable for use as fluorescent probes in biological imaging. rsc.org For example, quinazolinone-based probes have been developed for the selective detection of carbon monoxide and hypochlorite. nih.govresearchgate.net These probes can provide a "turn-on" fluorescence response, where the fluorescence intensity increases upon binding to the target molecule. nih.gov Conjugated structures based on quinazolinones have been synthesized to create fluorescent probes with applications in labeling specific cellular organelles like mitochondria and lysosomes. rsc.org

Targeted Probes: By attaching a fluorophore to a quinazoline moiety that acts as a pharmacophore, researchers have developed fluorescent probes that can selectively bind to and visualize specific receptors, such as α1-adrenergic receptors. nih.gov This allows for the convenient detection and study of these receptors in a biological context. nih.gov

Advanced Materials Science Applications of Quinazolinone Scaffolds

The unique structural and photophysical properties of the quinazolinone scaffold have led to its exploration in the field of advanced materials science. rsc.org

Luminescent Materials: Quinazolinone derivatives with good luminescence properties are being investigated as candidates for luminescent materials. rsc.org Their excellent biocompatibility and low toxicity make them particularly attractive for applications in this area. rsc.org

Metal-Organic Frameworks (MOFs): The quinazolinone scaffold can be incorporated into the structure of metal-organic frameworks (MOFs). colab.wsrsc.orgresearchgate.net MOFs are porous crystalline materials with potential applications in catalysis, gas storage, and separation. acs.orgresearchgate.net For instance, polyoxometalate-based MOFs have been shown to be highly efficient catalysts for the synthesis of quinazolinones. acs.orgacs.org Zirconium-based MOFs are also being explored for their catalytic potential in various organic transformations. colab.wsresearchgate.net Researchers have also used MOFs as "microreactors" for the conversion of CO2 into quinazolinones. rsc.org

ApplicationDescription
Luminescent Materials Quinazolinone derivatives with inherent fluorescence are being developed as new luminescent materials. rsc.org
Metal-Organic Frameworks (MOFs) The quinazolinone structure is used as a building block in the creation of MOFs for catalysis and other applications. acs.orgcolab.wsrsc.orgresearchgate.net

Q & A

Q. What are the fundamental synthetic routes for 4-Isopropylquinazolin-2(1H)-one, and how can reaction progress be monitored effectively?

The compound can be synthesized via refluxing 4-amino acetophenone with isopropyl-substituted precursors in ethanol with catalytic acetic acid. Reaction progress is tracked using thin-layer chromatography (TLC) to confirm intermediate formation . Alternative routes involve hydrogenation of intermediates like 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one using catalysts such as 2,3-diazetidinone .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming hydrogen and carbon environments, while X-ray crystallography resolves structural ambiguities. For example, crystallographic data (e.g., C18H14N4O) can confirm dihydroquinazolinone ring conformations and hydrogen bonding patterns . Mass spectrometry and IR spectroscopy further validate molecular weight and functional groups .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Standardize reaction conditions (temperature, solvent ratios, catalyst loading) and employ homogeneous catalysts like KAl(SO₄)₂·12H₂O, which enhances yield and reduces side reactions . Document purification steps (e.g., recrystallization solvents, column chromatography parameters) to mitigate batch-to-batch variability.

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound derivatives for improved bioactivity?

Microwave-assisted synthesis reduces reaction times and improves yields compared to traditional reflux methods. For instance, microwave irradiation at controlled power (e.g., 300 W) and temperature (100–120°C) accelerates cyclization steps while minimizing decomposition . Introduce electron-withdrawing groups (e.g., hydrazone fragments) to enhance antitumor activity by improving target binding affinity .

Q. How can structural data contradictions in dihydroquinazolinone derivatives be resolved?

Contradictions in hydrogen atom positions or ring conformations arise from crystallographic disorder. Refine X-ray diffraction data using software like SHELXL and validate with DFT calculations. For example, hydrogen atoms in 2,3-dihydroquinazolin-4(1H)-ones were resolved using difference Fourier syntheses and assigned isotropic displacement parameters (Uiso = 1.2Ueq) .

Q. What methodologies are recommended for analyzing the structure-activity relationship (SAR) of this compound analogs?

Combine in vitro bioassays (e.g., antimicrobial disk diffusion per CLSI M2-A4 standards ) with molecular docking to map substituent effects. Substituents at the 2- and 3-positions (e.g., aryl vs. alkyl groups) significantly influence antibacterial potency by altering hydrophobic interactions with bacterial enzymes .

Q. How can solubility challenges of this compound derivatives be addressed in pharmacological studies?

Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as water-soluble salts (e.g., perchlorate derivatives). The bis(perchlorate) salt of a quinazolinium analog improved solubility by 15-fold without compromising antitumor activity .

Q. What advanced analytical methods validate purity and stability of this compound under storage conditions?

High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) resolves degradation products. Stability studies under varying pH and temperature conditions (25–40°C) identify optimal storage parameters .

Q. How can stereoisomers of hydrazone-functionalized this compound derivatives be separated?

Chiral chromatography using cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol mobile phases resolves E/Z isomers. Confirm configurations via NOESY NMR correlations .

Q. What mechanistic insights exist for the antitumor activity of this compound derivatives?

Hydrazone-modified derivatives inhibit tyrosine kinases by binding to ATP pockets, as demonstrated in gefitinib analogs. Biochemical assays (e.g., kinase inhibition IC₅₀) coupled with apoptosis markers (caspase-3 activation) validate mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.